molecular formula C11H21FN2 B13430841 4-(Fluoromethyl)-1,4'-bipiperidine

4-(Fluoromethyl)-1,4'-bipiperidine

Cat. No.: B13430841
M. Wt: 200.30 g/mol
InChI Key: MLDKEQXJBKALRZ-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-1,4’-bipiperidine: is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of a fluorine atom in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halomethyl bipiperidine, reacts with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of 4-(Fluoromethyl)-1,4’-bipiperidine may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalytic systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(Fluoromethyl)-1,4’-bipiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1,4’-bipiperidine
  • 4-(Bromomethyl)-1,4’-bipiperidine
  • 4-(Hydroxymethyl)-1,4’-bipiperidine

Uniqueness

Compared to its analogs, 4-(Fluoromethyl)-1,4’-bipiperidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. These characteristics make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H21FN2

Molecular Weight

200.30 g/mol

IUPAC Name

4-(fluoromethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C11H21FN2/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h10-11,13H,1-9H2

InChI Key

MLDKEQXJBKALRZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(CC2)CF

Origin of Product

United States

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